![molecular formula C16H12N2O4S B2727813 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide CAS No. 892849-11-5](/img/structure/B2727813.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide” is a synthetic organic compound . It has a molecular formula of C18H17N3O6S and an average mass of 403.409 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzothiazole ring attached to a dioxolo ring . The exact structure would require more specific information or a detailed analysis using techniques such as X-ray crystallography.Wissenschaftliche Forschungsanwendungen
Synthesis of Radiotracers for Alzheimer's Disease Imaging
The synthesis of carbon-11-labeled inhibitors targeting casein kinase 1 (CK1) has been explored as potential positron emission tomography (PET) radiotracers for imaging Alzheimer's disease. These compounds, synthesized from derivatives related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide, demonstrate the potential of benzothiazole derivatives in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Eukaryotic DNA Topoisomerase II Inhibition
Research has identified several fused heterocyclic compounds, including benzothiazole derivatives, as inhibitors of eukaryotic DNA topoisomerase II. These findings suggest the potential use of such compounds in cancer therapy, highlighting their importance in medicinal chemistry research (Pınar et al., 2004).
Pharmacological Agent Design
Various studies have focused on the synthesis and pharmacological evaluation of benzothiazole derivatives as potential therapeutic agents. These compounds have shown promising anticonvulsant, antimicrobial, and anticancer activities, underlining the versatility of benzothiazole scaffolds in drug discovery. For instance, novel 4-thiazolidinone derivatives acting as benzodiazepine receptor agonists demonstrated considerable anticonvulsant activity, offering insights into the development of new therapeutic agents (Faizi et al., 2017).
Antimicrobial and Anticancer Activities
The exploration of benzothiazole derivatives extends to their antimicrobial and anticancer potential. Compounds based on this scaffold have been synthesized and tested against various cancer cell lines and microbial strains, exhibiting moderate to good inhibitory activity. These studies contribute to the ongoing search for new antimicrobial and anticancer agents, highlighting the potential of benzothiazole derivatives in addressing diverse health challenges (Kamal et al., 2011).
Eigenschaften
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-20-11-5-3-2-4-9(11)15(19)18-16-17-10-6-12-13(22-8-21-12)7-14(10)23-16/h2-7H,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSPYDEYVVLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.